Cas no 954076-76-7 (2-2-({(4-chlorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide)

2-2-({(4-Chlorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide is a specialized organic compound featuring a thiazole core with a 4-chlorophenyl carbamoyl moiety and a pyridinylmethylacetamide side chain. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) due to its heterocyclic and functional group diversity. The presence of sulfur and nitrogen atoms may enhance binding affinity in biological systems, while the chlorophenyl group could contribute to lipophilicity and metabolic stability. Its precise applications depend on further pharmacological evaluation, but its modular design allows for derivatization in drug discovery. The compound’s synthetic route and purity are critical for reproducibility in research settings.
2-2-({(4-chlorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide structure
954076-76-7 structure
Product Name:2-2-({(4-chlorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide
CAS No:954076-76-7
MF:C19H17ClN4O2S2
MW:432.946880102158
CID:6169336
PubChem ID:16899364
Update Time:2025-05-20

2-2-({(4-chlorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-2-({(4-chlorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide
    • 954076-76-7
    • 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
    • AKOS024641207
    • 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide
    • N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide
    • F2335-0864
    • Inchi: 1S/C19H17ClN4O2S2/c20-14-1-3-15(4-2-14)23-18(26)12-28-19-24-16(11-27-19)9-17(25)22-10-13-5-7-21-8-6-13/h1-8,11H,9-10,12H2,(H,22,25)(H,23,26)
    • InChI Key: WMVPVFAUZMEPGJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(CSC1=NC(=CS1)CC(NCC1C=CN=CC=1)=O)=O

Computed Properties

  • Exact Mass: 432.0481458g/mol
  • Monoisotopic Mass: 432.0481458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 138Ų

2-2-({(4-chlorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide Pricemore >>

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2-2-({(4-chlorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide Related Literature

Additional information on 2-2-({(4-chlorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide

Chemical Compound CAS No. 954076-76-7: A Comprehensive Overview

The compound with CAS No. 954076-76-7, named 2-{[(4-chlorophenyl)carbamoylmethyl]sulfanyl}-1,3-thiazol-4-yl-N-(pyridin-4-yl)methylacetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which are widely studied for their unique properties and functionalities. The structure of this compound is characterized by a thiazole ring system, which is fused with a sulfanyl group and an acetamide moiety, making it a versatile molecule for further exploration.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield but also enhanced the purity of the final product, making it more suitable for high-throughput screening in drug discovery processes. The integration of computational chemistry tools has further facilitated the understanding of its electronic properties and reactivity, providing valuable insights into its potential applications.

The 1,3-thiazole core of this compound plays a pivotal role in its reactivity and selectivity. Thiazoles are known for their ability to act as both electron-deficient and electron-rich systems depending on the substituents attached to the ring. In this case, the presence of a sulfanyl group introduces additional electron-withdrawing effects, further modulating the electronic environment of the molecule. This makes it an attractive candidate for applications in sensors and electronic devices where precise control over electronic properties is crucial.

The N-(pyridin-4-yl)methylacetamide moiety attached to the thiazole ring adds another layer of functionality to this compound. Pyridine rings are well-known for their aromatic stability and ability to participate in hydrogen bonding interactions. This feature enhances the solubility and bioavailability of the compound, making it more promising for pharmaceutical applications such as drug delivery systems and targeted therapies.

Recent studies have highlighted the potential of this compound in biocatalysis and enzyme inhibition. The (4-chlorophenyl)carbamoylmethyl group introduces steric hindrance and electronic effects that can be exploited to design selective inhibitors for various enzymes. This has opened new avenues for its use in developing novel therapeutic agents against diseases such as cancer and neurodegenerative disorders.

In terms of environmental impact, this compound has shown remarkable stability under various environmental conditions, reducing concerns about its persistence in ecosystems. Its degradation pathways have been extensively studied using advanced spectroscopic techniques, providing insights into its environmental fate and toxicity profile.

The synthesis of this compound involves a multi-step process that begins with the preparation of intermediate thiazole derivatives followed by functionalization with the desired substituents. The use of green chemistry principles in these processes has significantly reduced the environmental footprint associated with its production.

Looking ahead, ongoing research is focused on exploring the potential of this compound in advanced materials science applications such as organic electronics and photonics. Its unique electronic properties make it a strong candidate for use in organic light-emitting diodes (OLEDs) and solar cells.

In conclusion, CAS No. 954076-76-7 represents a cutting-edge advancement in organic chemistry with multifaceted applications across various industries. Its intricate structure combined with state-of-the-art synthesis techniques positions it as a key player in future innovations within chemical science.

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